molecular formula C29H36N8O9 B15142071 Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate

Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate

Cat. No.: B15142071
M. Wt: 640.6 g/mol
InChI Key: KDVRSKDEDDWURT-UHFFFAOYSA-N
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Description

Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amino, nitro, and ester groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and final esterification. Common reagents used in these reactions include various amines, nitro compounds, and carboxylic acids.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while hydrolysis of the ester group would produce the carboxylic acid derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate
  • Methyl 6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carboxylate

Uniqueness

Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H36N8O9

Molecular Weight

640.6 g/mol

IUPAC Name

methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate

InChI

InChI=1S/C29H36N8O9/c1-3-4-15-46-28-23(37(41)42)12-11-19(35-28)25(39)32-20-8-7-18(34-26(20)44-16-5-13-30)24(38)33-21-9-10-22(29(40)43-2)36-27(21)45-17-6-14-31/h7-12H,3-6,13-17,30-31H2,1-2H3,(H,32,39)(H,33,38)

InChI Key

KDVRSKDEDDWURT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=N1)C(=O)NC2=C(N=C(C=C2)C(=O)NC3=C(N=C(C=C3)C(=O)OC)OCCCN)OCCCN)[N+](=O)[O-]

Origin of Product

United States

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